2,4'-Dimethyl[1,1'-biphenyl]-4-ol CAS 1261975-21-6 properties
2,4'-Dimethyl[1,1'-biphenyl]-4-ol CAS 1261975-21-6 properties
An In-depth Technical Guide to 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (CAS 1261975-21-6)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the properties and potential applications of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol. Given the limited specific literature on this particular molecule, this document synthesizes data from structurally related compounds and established chemical principles to provide a robust predictive overview.
Introduction: The Biphenyl Scaffold in Modern Science
Biphenyl derivatives are a cornerstone in various scientific fields, from medicinal chemistry to materials science. Their unique structural features, including the ability to introduce axial chirality (atropisomerism) and serve as a rigid yet versatile linker, have made them a "privileged scaffold" in drug design.[1] The presence of a biphenyl core is a feature of numerous biologically active natural products and marketed drugs.[1] 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is a specific example of this class, incorporating a phenolic hydroxyl group and two methyl substituents, which are expected to modulate its physicochemical and biological properties significantly. This guide will explore its predicted characteristics, plausible synthetic routes, and potential areas for research and application.
Physicochemical and Structural Properties
While experimental data for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is scarce, we can infer its properties from its structure and data available for its close isomer, 2,4'-Dimethylbiphenyl (CAS 611-61-0).[2][3][4] The addition of a hydroxyl group will increase polarity and the potential for hydrogen bonding compared to its non-hydroxylated counterpart.
| Property | Value / Prediction | Source |
| CAS Number | 1261975-21-6 | [5] |
| Molecular Formula | C₁₄H₁₄O | Inferred |
| Molecular Weight | 198.26 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Predicted to be soluble in organic solvents (e.g., methanol, DMSO, ethyl acetate) and sparingly soluble in water. | Inferred |
| XLogP3 (for isomer) | 4.2 (for 2,4'-Dimethylbiphenyl) | [3] |
| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | Inferred |
| Hydrogen Bond Acceptor Count | 1 (from the hydroxyl group) | Inferred |
Synthesis and Methodologies
The most versatile and widely adopted method for synthesizing unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide.
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
A plausible and efficient route to synthesize 2,4'-Dimethyl[1,1'-biphenyl]-4-ol involves the coupling of a commercially available boronic acid with a suitable aryl halide.
Reactants:
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4-Hydroxyphenylboronic acid
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1-Bromo-2,4-dimethylbenzene
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Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
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Solvent system (e.g., Toluene/Ethanol/Water mixture)
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask purged with an inert gas (e.g., Argon or Nitrogen), dissolve 1-bromo-2,4-dimethylbenzene (1.0 eq) and 4-hydroxyphenylboronic acid (1.1-1.5 eq) in the chosen solvent system.
-
Base Addition: Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0-3.0 eq).
-
Catalyst Introduction: Add the palladium catalyst (0.01-0.05 eq).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Potential Biological Activity and Applications
The structural motifs within 2,4'-Dimethyl[1,1'-biphenyl]-4-ol—the phenolic hydroxyl group and the biphenyl core—suggest several avenues for biological investigation.
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Antioxidant Properties: Phenolic compounds are well-known radical scavengers.[6] The hydroxyl group on the biphenyl ring can donate a hydrogen atom to neutralize free radicals, making this compound a candidate for studies related to oxidative stress. The efficacy of phenolic antioxidants is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.[6]
-
Antimicrobial Activity: Biphenyls and substituted phenols are found in nature and often exhibit antimicrobial properties.[7][8] For instance, certain polymethylated diphenyl ethers, which share structural similarities, have shown inhibitory effects against the mycelium growth of various fungal strains.[7] Therefore, 2,4'-Dimethyl[1,1'-biphenyl]-4-ol could be screened for activity against pathogenic bacteria and fungi.
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Scaffold for Drug Discovery: The biphenyl unit serves as a versatile scaffold for developing inhibitors of various enzymes and receptors. Its ability to position functional groups in specific spatial orientations is crucial for achieving high-affinity binding. This molecule could serve as a starting fragment or lead compound in a drug discovery campaign targeting proteins where hydrophobic and hydrogen-bonding interactions are key. For instance, biphenyl dimethyl dicarboxylate has been investigated for treating liver diseases.[9]
Caption: Structure-Activity Relationship Logic.
Predictive Spectroscopic Profile
For unambiguous characterization, the following spectroscopic signatures would be expected for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol.
-
¹H NMR:
-
Aromatic Protons: A complex series of multiplets would appear in the range of δ 6.8-7.5 ppm.
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Phenolic Proton: A broad singlet, exchangeable with D₂O, typically between δ 4.5-5.5 ppm, though its position can vary with solvent and concentration.
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Methyl Protons: Two distinct singlets would be expected around δ 2.1-2.4 ppm, each integrating to 3H.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals are expected in the δ 115-160 ppm region. The carbon atom attached to the hydroxyl group would be significantly deshielded (around δ 155 ppm).
-
Methyl Carbons: Two signals in the aliphatic region, likely around δ 20-25 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad and strong absorption band around 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Medium to strong bands in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak at m/z = 198.
-
Safety and Handling
Based on GHS data for the structurally similar 2,4'-Dimethylbiphenyl, the following hazards should be anticipated[3]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Handle only in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.
Conclusion
2,4'-Dimethyl[1,1'-biphenyl]-4-ol is a compound of significant interest due to its membership in the biphenyl class of molecules. While specific experimental data remains limited, this guide provides a robust, scientifically-grounded framework for its properties, synthesis, and potential applications. Its combination of a phenolic hydroxyl group and a substituted biphenyl core makes it a promising candidate for research in antioxidant studies, antimicrobial agent development, and as a foundational scaffold in medicinal chemistry. Further empirical investigation is warranted to fully elucidate its chemical and biological profile.
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